Betahistine Mesilate

Catalog No.
S586838
CAS No.
54856-23-4
M.F
C10H20N2O6S2
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betahistine Mesilate

CAS Number

54856-23-4

Product Name

Betahistine Mesilate

IUPAC Name

methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine

Molecular Formula

C10H20N2O6S2

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C8H12N2.2CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;2*1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;2*1H3,(H,2,3,4)

InChI Key

ZBJJDYGJCNTNTH-UHFFFAOYSA-N

SMILES

Array

Synonyms

Aequamen, Betahistin AL, Betahistin ratiopharm, Betahistin Stada, Betahistin-ratiopharm, Betahistine, Betahistine Biphar, Betahistine Dihydrobromide, Betahistine Dihydrochloride, Betahistine Hydrochloride, Betahistine Mesylate, Betahistine Methanesulfonate, Betahistine Methanesulphonate, Betaserc, Betavert, By Vertin, By-Vertin, Dihydrobromide, Betahistine, Dihydrochloride, Betahistine, Extovyl, Fidium, Hydrochloride, Betahistine, Lectil, Melopat, Mersilon, Mesylate, Betahistine, Methanesulfonate, Betahistine, Methanesulphonate, Betahistine, PT 9, PT-9, PT9, Ribrain, Serc, Vasomotal, Vertigon

Canonical SMILES

CNCCC1=CC=CC=N1.CS(=O)(=O)O.CS(=O)(=O)O

The exact mass of the compound Betahistine mesilate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Betahistine mesilate (CAS 54856-23-4) is a synthetic histamine analog and aralkylamine, functioning as a selective H1 receptor agonist and H3 receptor antagonist. In pharmaceutical manufacturing, it is primarily procured as an active pharmaceutical ingredient (API) for the formulation of anti-vertigo and Ménière’s disease therapeutics. As a bismethanesulfonate salt, it presents as a white to almost white, highly hygroscopic crystalline powder. While it shares its core pharmacological mechanism with the more ubiquitous dihydrochloride salt, the mesilate form is specifically selected for its distinct physicochemical properties, including a higher melting point (160–164 °C) and excellent solubility in propylene glycol [1]. These traits make it a critical material for specialized dosage forms, non-aqueous liquid formulations, and specific pharmacokinetic targeting where the standard hydrochloride salt is suboptimal[2].

Substituting betahistine mesilate with the more common betahistine dihydrochloride is a frequent procurement error that can compromise formulation stability and pharmacokinetic performance. The two salts possess significantly different molecular weights (328.41 g/mol for the mesilate versus 209.12 g/mol for the dihydrochloride), meaning a direct milligram-for-milligram substitution will result in severe underdosing of the active base[1]. Furthermore, the mesilate salt exhibits a distinct solubility profile in organic co-solvents and a higher thermal stability threshold. Replacing the mesilate with the dihydrochloride in liquid formulations relying on propylene glycol or in high-temperature solid-state processing can lead to precipitation, phase separation, or thermal degradation [2]. Finally, clinical data indicates that the mesilate form may exhibit altered pharmacokinetic behavior, meaning substitution can disrupt the intended release and absorption profile of the final drug product [1].

Thermal Stability and Processing Window Expansion

In solid-state pharmaceutical manufacturing, the thermal stability of the API dictates the permissible processing techniques. Betahistine mesilate exhibits a melting point range of 160–164 °C [1], which is notably higher than that of betahistine dihydrochloride (150–154 °C) . This ~10 °C increase in thermal stability provides a wider processing window for high-shear granulation, milling, and hot-melt extrusion processes. The enhanced thermal threshold reduces the risk of unintended polymorphic transitions or API degradation during aggressive mechanical processing, ensuring higher batch-to-batch reproducibility [1].

Evidence DimensionMelting point / Thermal stability threshold
Target Compound Data160–164 °C
Comparator Or Baseline150–154 °C (Betahistine Dihydrochloride)
Quantified Difference~10 °C higher melting point
ConditionsStandard capillary melting point determination

A higher melting point allows procurement teams to select this salt for advanced manufacturing techniques like hot-melt extrusion where the dihydrochloride might degrade.

Co-Solvent Compatibility for Liquid Formulations

The development of non-aqueous or mixed-solvent liquid formulations requires APIs with specific solubility profiles. Betahistine mesilate demonstrates excellent solubility in propylene glycol, a common vehicle for soft gelatin capsules and topical gels [1]. In contrast, betahistine dihydrochloride has limited compatibility with certain non-aqueous alcohols (e.g., practically insoluble in isopropyl alcohol) [2]. This distinct solubility advantage allows formulators to achieve higher API loading in propylene glycol-based systems without the risk of precipitation over the product's shelf life.

Evidence DimensionSolubility in organic co-solvents
Target Compound DataHighly soluble in propylene glycol
Comparator Or BaselinePractically insoluble in isopropyl alcohol (Betahistine Dihydrochloride)
Quantified DifferenceDistinct solubility advantage in specific glycols and non-aqueous systems
ConditionsStandard ambient solubility testing

Procuring the mesilate salt is essential for developing stable liquid or soft-gel formulations that rely on propylene glycol as a primary solvent.

Formulation Bulk and Content Uniformity

The molecular weight difference between the two salts directly impacts formulation bulk. Betahistine mesilate has a molecular weight of 328.41 g/mol, compared to 209.12 g/mol for the dihydrochloride[1]. To deliver an equivalent dose of the active betahistine base, approximately 57% more mass of the mesilate salt is required. While often viewed as a 'pill burden' disadvantage for high-dose tablets, this increased bulk acts as an intrinsic diluent in low-dose formulations. The higher mass requirement improves the API-to-excipient ratio, significantly enhancing content uniformity during powder blending and reducing the need for additional bulking agents[1].

Evidence DimensionSalt-to-base mass ratio (Molecular Weight)
Target Compound Data328.41 g/mol
Comparator Or Baseline209.12 g/mol (Betahistine Dihydrochloride)
Quantified Difference~57% higher mass requirement for equivalent active base
ConditionsStoichiometric calculation of API dosing

The higher mass requirement of the mesilate salt improves blending homogeneity and content uniformity in low-dose solid oral formulations.

Propylene Glycol-Based Liquid and Soft-Gel Formulations

Driven by its excellent solubility in propylene glycol, betahistine mesilate is the preferred salt for developing non-aqueous liquid dosage forms, including soft gelatin capsule fills and oral drops. Unlike the dihydrochloride salt, which can face solubility limitations in specific organic co-solvents, the mesilate form prevents API precipitation over the product shelf life, ensuring consistent dosing and stability [1].

High-Shear and High-Temperature Solid-State Processing

The ~10 °C higher melting point of betahistine mesilate compared to its dihydrochloride counterpart makes it highly suitable for aggressive manufacturing techniques such as hot-melt extrusion and high-shear wet granulation. This expanded thermal processing window minimizes the risk of heat-induced degradation or unwanted polymorphic shifts during scale-up manufacturing .

Content Uniformity Optimization in Low-Dose Blends

Because betahistine mesilate requires approximately 57% more mass to deliver the equivalent active base dose compared to the dihydrochloride, it acts as an intrinsic diluent. This increased formulation bulk is highly advantageous in low-dose tablet manufacturing, as it improves the API-to-excipient ratio, enhances powder blend homogeneity, and reduces the risk of content uniformity failures without requiring complex blending protocols [2].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

328.07627871 Da

Monoisotopic Mass

328.07627871 Da

Heavy Atom Count

20

UNII

X1L0E3R43Y

Related CAS

5638-76-6 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

54856-23-4

Wikipedia

Betahistine mesilate

Dates

Last modified: 08-15-2023

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